molecular formula C12H8ClNO2 B3221739 2-(3-Chlorophenyl)isonicotinic acid CAS No. 1207725-71-0

2-(3-Chlorophenyl)isonicotinic acid

Cat. No.: B3221739
CAS No.: 1207725-71-0
M. Wt: 233.65 g/mol
InChI Key: OOGHSTYKGBWKAY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a chlorophenyl group attached to the second position of the isonicotinic acid structure

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-Chlorophenyl)isonicotinic acid are not well-studied. It can be inferred from the properties of isonicotinic acid and its derivatives. For instance, isonicotinic acid and its derivatives have been found to participate in various biochemical reactions . They interact with enzymes, proteins, and other biomolecules, influencing their functions . The nature of these interactions could be influenced by the presence of the chlorophenyl group in this compound.

Cellular Effects

Isonicotinic acid and its derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.

Molecular Mechanism

Isonicotinic acid and its derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the chlorophenyl group in this compound could potentially influence these interactions.

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

Isonicotinic acid and its derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Studies on similar compounds suggest that they may interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Studies on similar compounds suggest that they may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)isonicotinic acid typically involves the reaction of 3-chlorobenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-Chlorophenyl)isonicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-(3-Chlorophenyl)isonicotinic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(3-chlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGHSTYKGBWKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679509
Record name 2-(3-Chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207725-71-0
Record name 2-(3-Chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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